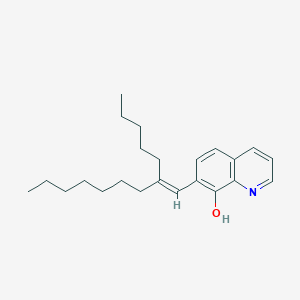
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL is a chemical compound with the molecular formula C20H29NO It is a derivative of quinolin-8-ol, featuring a pentylnon-1-enyl substituent at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL typically involves the reaction of quinolin-8-ol with a suitable pentylnon-1-enyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentylnon-1-enyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted quinolin-8-ol derivatives.
Applications De Recherche Scientifique
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol: The parent compound, known for its chelating properties and biological activities.
7-(2-Pentylnon-1-EN-1-YL)quinoline: A similar compound lacking the hydroxyl group at the 8th position.
8-Hydroxyquinoline: Another derivative of quinolin-8-ol with various applications in chemistry and medicine.
Uniqueness
7-(2-Pentylnon-1-EN-1-YL)quinolin-8-OL is unique due to its specific substituent at the 7th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H33NO |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
7-[(E)-2-pentylnon-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C23H33NO/c1-3-5-7-8-10-13-19(12-9-6-4-2)18-21-16-15-20-14-11-17-24-22(20)23(21)25/h11,14-18,25H,3-10,12-13H2,1-2H3/b19-18+ |
Clé InChI |
GORRFHNTBPGKKB-VHEBQXMUSA-N |
SMILES isomérique |
CCCCCCC/C(=C/C1=C(C2=C(C=CC=N2)C=C1)O)/CCCCC |
SMILES canonique |
CCCCCCCC(=CC1=C(C2=C(C=CC=N2)C=C1)O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



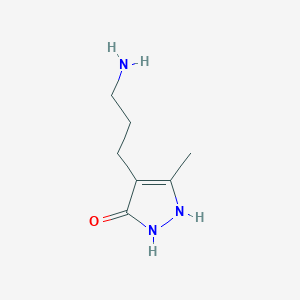

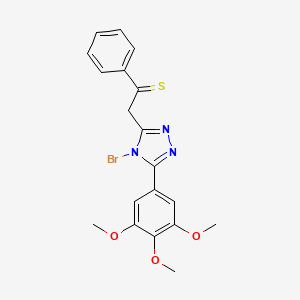

![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
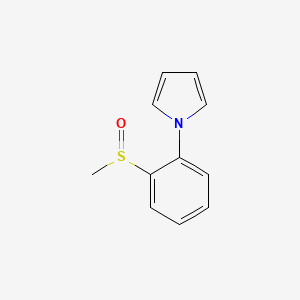
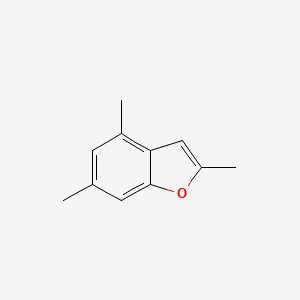

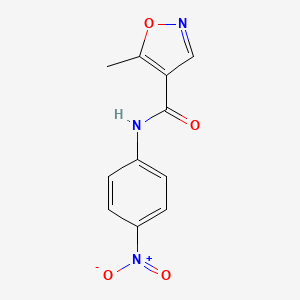
![4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
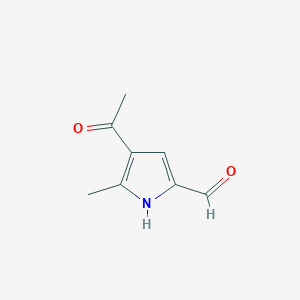

![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
